5-Ethyl-2-(oxiran-2-yl)pyridine
Overview
Description
5-Ethyl-2-(oxiran-2-yl)pyridine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a pyridine ring substituted with an ethyl group and an oxirane (epoxide) ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(oxiran-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-ethyl-2-pyridinemethanol with an oxidizing agent to form the oxirane ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine or oxirane derivatives.
Scientific Research Applications
5-Ethyl-2-(oxiran-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(oxiran-2-yl)pyridine involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyridine ring can interact with specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-(oxiran-2-yl)pyridine: Similar structure but different substitution pattern.
2-(Oxiran-2-yl)pyridine: Lacks the ethyl group, affecting its reactivity and biological activity.
5-Ethyl-2-(oxiran-2-yl)benzene: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness
5-Ethyl-2-(oxiran-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethyl-2-(oxiran-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-3-4-8(10-5-7)9-6-11-9/h3-5,9H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETPZJCIUXNJTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C2CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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